molecular formula C8H7N3O4 B13336470 2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid

2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid

Cat. No.: B13336470
M. Wt: 209.16 g/mol
InChI Key: NIFZYSJZWPMXQO-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid typically involves the reaction of 6-hydrazinouracil derivatives with ketones or aldehydes. This reaction yields 5,6-disubstituted 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine derivatives . The reaction conditions often require the presence of a suitable solvent and controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)acetic acid

InChI

InChI=1S/C8H7N3O4/c12-6(13)4-10-7(14)5-2-1-3-11(5)9-8(10)15/h1-3H,4H2,(H,9,15)(H,12,13)

InChI Key

NIFZYSJZWPMXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)N(C(=O)N2)CC(=O)O

Origin of Product

United States

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